2,3-Dichlorotetrahydrofuran

Description

Structural and Molecular Context within Halogenated Tetrahydrofurans

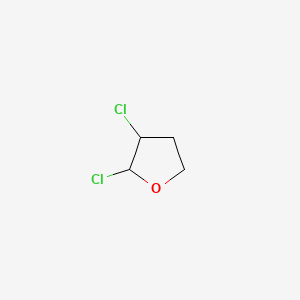

The fundamental structure of 2,3-Dichlorotetrahydrofuran is defined by a five-membered saturated ring containing one oxygen atom (an oxolane ring) with two chlorine substituents. nih.gov The presence of these two electronegative chlorine atoms at the C2 and C3 positions makes the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. This inherent reactivity is a defining characteristic that distinguishes it from its parent compound, tetrahydrofuran (B95107) (THF). yearnintl.com

The molecule has two chiral centers at carbons 2 and 3. This gives rise to the existence of multiple stereoisomers, including enantiomeric pairs ((2R,3R) and (2S,3S)) and diastereomers ((2R,3S) and (2S,3R)), often referred to as cis and trans isomers. stackexchange.comvedantu.com The specific stereochemistry of the starting DCTHF can be crucial in stereoselective synthesis, influencing the three-dimensional structure of the final product.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,3-dichlorooxolane | nih.govuni.lu |

| Molecular Formula | C₄H₆Cl₂O | nih.govcymitquimica.comchemicalbook.com |

| Molecular Weight | 140.99 g/mol | nih.govcymitquimica.comchemicalbook.com |

| CAS Number | 3511-19-1 | nih.govchemicalbook.com |

| Canonical SMILES | C1COC(C1Cl)Cl | uni.lu |

The structural identity of this compound is confirmed through various spectroscopic methods. These analytical techniques provide a detailed fingerprint of the molecule's atomic arrangement and bonding.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Characteristic Signatures | Source(s) |

|---|---|---|

| ¹H NMR | Doublets of doublets for H2 and H3 protons (δ 4.25–4.50 ppm). Multiplets for ring methylene (B1212753) protons H4 and H5 (δ 1.80–2.20 ppm). | |

| ¹³C NMR | Signals for C2 and C3 at δ 70–75 ppm due to the deshielding effect of chlorine. | |

| IR Spectroscopy | Strong C-Cl stretching absorptions observed between 550 and 700 cm⁻¹. A characteristic C-O-C asymmetric stretch appears around 1,080–1,100 cm⁻¹. | nih.gov |

| Mass Spectrometry | Molecular ion peak (m/z) at 140. A major fragment at m/z 105 corresponds to the loss of a chlorine atom. | |

Historical Perspective of Research and Development

The study of this compound dates back to the mid-20th century. Early preparations involved the direct chlorination of tetrahydrofuran. yearnintl.comchemicalbook.comsurrey.ac.uk A notable synthesis was reported by Reppe and colleagues, which involved reacting tetrahydrofuran with chlorine. google.com

In 1963, a significant improvement in its synthesis was published, detailing a more convenient method using sulfuryl chloride as the chlorinating agent, which offered a rapid and effective route to the compound. acs.orgacs.org Research in the 1970s further explored its chemical behavior, for instance, its reaction with sodium iodide in acetone (B3395972), which demonstrated that DCTHF exists as part of an equilibrium system with its elimination products. cas.cz These foundational studies established DCTHF as a readily accessible and reactive chemical intermediate, paving the way for its use in more complex synthetic applications. acs.org

Significance and Role in Contemporary Organic Synthesis

The primary significance of this compound in modern chemistry is its function as a versatile building block. chemimpex.comontosight.ai The two chlorine atoms are reactive leaving groups, allowing for a range of transformations that are central to synthetic organic chemistry.

Key reactions involving this compound include:

Nucleophilic Substitution: It readily reacts with various nucleophiles, such as amines and hydroxides, to replace the chlorine atoms. This allows for the introduction of new functional groups onto the tetrahydrofuran scaffold.

Elimination Reactions: Treatment with a base can induce the elimination of hydrogen chloride, leading to the formation of unsaturated compounds like 3-chloro-4,5-dihydrofuran. cdnsciencepub.com This product is itself a useful synthetic intermediate. acs.org

Synthesis of Acyclic Nucleosides: One of the most prominent applications of DCTHF is in the synthesis of modified nucleosides, which are crucial in the development of antiviral drugs. In a key example, this compound is used to alkylate a protected guanine (B1146940) base. cdnsciencepub.comcdnsciencepub.com The resulting intermediate is then carried through several steps, including elimination and oxidative cleavage, to produce acyclic nucleoside analogues like 2',3'-secoguanosine. cdnsciencepub.comcdnsciencepub.com These analogues have been investigated for their potential activity against viruses such as herpes simplex. cdnsciencepub.com

Precursor to Butenolides: The compound serves as a starting material for synthesizing various butenolides (furanones), which are core structures in many natural products and biologically active molecules. organic-chemistry.orgnih.govresearchgate.net

Table 3: Key Synthetic Applications of this compound

| Reaction Type | Reagents | Product Type | Significance | Source(s) |

|---|---|---|---|---|

| Alkylation/Substitution | Diacetylguanine | N-9 alkylated guanine derivative | Intermediate in the synthesis of antiviral 2',3'-secoguanosine. | cdnsciencepub.comcdnsciencepub.com |

| Elimination | Potassium tert-butoxide | Dihydrofuran derivative | Creates an unsaturated heterocyclic intermediate for further modification. | cdnsciencepub.com |

| Nucleophilic Substitution | Amines, Hydroxides | 2,3-diamino or 2,3-dihydroxy tetrahydrofurans | Introduces new functional groups to the core structure. |

| Rearrangement/Expansion | Lewis Acids (on derived lactones) | Chloro butenolides | Access to important butenolide scaffolds. | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHLMWUFVRLDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956548 | |

| Record name | 2,3-Dichlorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3511-19-1 | |

| Record name | 2,3-Dichlorotetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,3-dichlorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorotetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dichlorotetrahydrofuran

Direct Chlorination of Tetrahydrofuran (B95107): Catalytic and Mechanistic Considerations

The most common approach for synthesizing 2,3-dichlorotetrahydrofuran is the direct chlorination of tetrahydrofuran (THF). ucla.edu This process requires careful control of reaction conditions and the use of catalysts to ensure the desired regioselectivity and to prevent over-chlorination or ring-opening side reactions.

Lewis acid catalysts play a crucial role in the direct chlorination of tetrahydrofuran. Iron(III) chloride (FeCl₃) is a commonly employed catalyst that significantly enhances the reaction's selectivity for the 2,3-dichloro isomer. The primary function of the Lewis acid is to activate the chlorinating agent, typically chlorine gas (Cl₂).

The mechanism of activation involves the polarization of the Cl-Cl bond. FeCl₃, an electron pair acceptor, interacts with a chlorine molecule to form a complex. This interaction makes one of the chlorine atoms more electrophilic, effectively generating a "Cl⁺" equivalent. This highly reactive electrophilic chlorine species is then more readily attacked by the electron-rich oxygen atom or the α-carbons of the THF ring.

Furthermore, iron(III) chloride is known to form stable, pentacoordinate 1:2 adducts with ethereal solvents like THF, with the general formula FeCl₃(THF)₂. wikipedia.org This complexation localizes the catalyst within the reaction medium and can influence the orientation of the substrate for a more selective attack. By activating the chlorine molecule and influencing the reaction environment, FeCl₃ directs the chlorination preferentially to the 2 and 3 positions of the THF ring, minimizing the formation of other isomers and side products. While other Lewis acids can be used, FeCl₃ provides a balance of reactivity, cost-effectiveness, and selectivity for this transformation. acs.org

The successful synthesis of this compound via direct chlorination is highly dependent on the careful optimization of several key reaction parameters. The interplay between temperature, solvent, and chlorine concentration is critical for maximizing the yield of the desired product while minimizing undesirable side reactions such as polymerization, ring cleavage, and the formation of poly-chlorinated species. cas.cz

Temperature: Reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote over-chlorination and decomposition. acs.org For instance, in related FeCl₃-catalyzed chlorinations of aromatic compounds in THF, increasing the temperature from ambient to 60 °C was found to be necessary to drive the reaction to completion. acs.org However, for the direct chlorination of THF itself, temperatures are typically kept low, often in the range of 0–25 °C, to maintain selectivity. cas.cz

Chlorine Concentration: The concentration and rate of addition of chlorine gas are paramount. A slow, controlled introduction of chlorine is necessary to prevent a buildup of high local concentrations, which would lead to the formation of tri- and tetra-chlorinated byproducts. cas.cz

The optimization of these parameters is often empirical and guided by reaction monitoring techniques. Below is a representative table illustrating how parameters can be varied to find optimal conditions for a generic catalyzed chlorination reaction.

| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Time (h) | Yield of this compound (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 10 | Diethyl Ether | 6 | 55 |

| 2 | 2.5 | 10 | Diethyl Ether | 4 | 75 |

| 3 | 2.5 | 25 | Diethyl Ether | 4 | 72 (Increased byproducts) |

| 4 | 2.5 | 10 | Dichloromethane | 5 | 68 |

| 5 | 2.5 | 10 | Diethyl Ether | 4 | 75 |

The direct chlorination of tetrahydrofuran is understood to proceed through a free-radical or electrophilic substitution mechanism. Theoretical studies indicate that the reaction pathway involves the initial abstraction of a hydrogen atom from the THF ring by a chlorine radical (Cl•). researchgate.netresearchgate.net

The key steps in the mechanistic pathway are:

Initiation: Generation of chlorine radicals, which can be facilitated by the Lewis acid catalyst or by UV light.

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the THF molecule. Computational studies have shown that abstraction of an α-axial hydrogen is the most favorable pathway, leading to the formation of a stabilized tetrahydrofuranyl radical at the C2 position. researchgate.netresearchgate.net The stability of this radical is enhanced by the adjacent oxygen atom.

Propagation: The resulting THF radical reacts with a molecule of Cl₂ to yield a chlorinated THF molecule (e.g., 2-chlorotetrahydrofuran) and another chlorine radical, which continues the chain reaction.

Second Chlorination: A second hydrogen abstraction occurs, preferentially at the C3 position of the 2-chlorotetrahydrofuran (B82840) intermediate, followed by reaction with another Cl₂ molecule to yield this compound.

Stereochemical control is a significant challenge in this reaction. The addition of chlorine atoms across the C2 and C3 positions can result in both cis and trans diastereomers. The stereochemical outcome is determined during the final chlorine addition step to the chlorinated THF radical intermediate. The approach of the chlorine molecule to the planar or near-planar radical center can occur from either face, leading to a mixture of isomers. Achieving high stereoselectivity often requires specialized chiral catalysts or reaction conditions that are not typically employed in standard preparations, and as a result, the direct chlorination often yields a mixture of diastereomers.

Halogenation via 1,2,4-Trihalobutyl Ethers as Precursors

An alternative synthetic strategy, primarily documented in patent literature, involves the formation and subsequent cyclization of 1,2,4-trihalobutyl ether intermediates. google.com This multi-step approach offers greater versatility for the preparation of substituted analogs of this compound.

This method begins not with THF itself, but with a substituted THF derivative or a related cyclic ether. The first step involves a ring-opening reaction with a halogenating agent to form an acyclic 1,2,4-trihalobutyl ether. For example, reacting a 2-alkoxytetrahydrofuran with a halogenating agent can cleave the ring to produce the corresponding trihalogenated butyl ether.

This approach is particularly useful for creating analogs because various substituents can be incorporated into the starting cyclic ether. These substituents are carried through the ring-opening and subsequent ring-closing steps, allowing for the synthesis of a wide range of functionalized this compound derivatives that would be difficult to access via direct chlorination of a substituted THF.

Zinc (Zn) or zinc chloride (ZnCl₂) is a critical catalyst for the efficient conversion of the 1,2,4-trihalobutyl ether intermediate back into the chlorinated tetrahydrofuran ring system. In this context, ZnCl₂ functions as a Lewis acid. researchgate.netresearchgate.net

The proposed role of the zinc catalyst involves the following steps:

Lewis Acid Activation: The ZnCl₂ coordinates to one of the terminal halogen atoms (at the C4 position) of the trihalobutyl ether chain.

Facilitation of Ring Closure: This coordination makes the C4 carbon more electrophilic. It facilitates an intramolecular nucleophilic attack by the ether oxygen atom onto the C4 carbon, displacing the halide. This intramolecular Williamson ether synthesis-type reaction forms the five-membered tetrahydrofuran ring.

Catalyst Regeneration: The catalyst is regenerated upon completion of the cyclization.

The use of zinc catalysis is crucial for improving the efficiency and yield of this ring-closing step, which might otherwise be slow or require harsh conditions. researchgate.net The optimization of catalyst loading and temperature is important; for related zinc-catalyzed reactions involving ethers, temperatures in the range of 60-100°C are often employed.

Purification and Isolation Strategies for Enhanced Yields

The isolation and purification of this compound from reaction mixtures are critical steps that significantly influence the final yield and purity of the product. The choice of purification strategy is often dictated by the synthetic route employed and the nature of the impurities present. Common impurities include unreacted starting materials like tetrahydrofuran, over-chlorinated byproducts, and ring-opened species.

Fractional Distillation: This is a primary and widely used technique for purifying this compound. The success of fractional distillation hinges on the differences in boiling points between the desired product and the impurities. For instance, in syntheses involving the direct chlorination of tetrahydrofuran, fractional distillation is employed to separate this compound from unreacted tetrahydrofuran and other chlorinated species. To prevent decomposition, distillation is often performed under reduced pressure.

Azeotropic Distillation: In cases where simple distillation is ineffective due to close boiling points of the components, azeotropic distillation can be employed. This technique involves adding an azeotrope-forming agent to the mixture, which alters the relative volatilities of the components, thereby facilitating their separation. google.com For instance, hydrocarbons or halogenated hydrocarbons with boiling points in the range of 145-240°C can be used to form azeotropes with chlorinated acids, which might be present as byproducts in certain synthetic routes. google.com

Chromatographic Techniques: Column chromatography is another effective method for the purification of this compound, particularly for removing non-volatile impurities or for separating stereoisomers. tandfonline.com Silica gel is a common stationary phase, and the choice of eluent system is crucial for achieving good separation. tandfonline.comemu.edu.tr For example, a mixture of chloroform (B151607) and methanol (B129727) has been used as an eluent system in thin-layer chromatography (TLC) to separate related chlorinated compounds. tandfonline.com

Crystallization: For solid derivatives or if the product solidifies at low temperatures, recrystallization can be a powerful purification technique. savemyexams.com The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. emu.edu.tr

Solvent Extraction: This method is often used during the work-up procedure to separate the product from water-soluble impurities and salts. The choice of an appropriate organic solvent is key to efficiently extracting the this compound from the aqueous phase. tandfonline.com

The table below summarizes the impact of different purification strategies on the yield and purity of this compound, based on typical outcomes reported in synthetic procedures.

| Purification Technique | Typical Impurities Removed | Impact on Yield | Impact on Purity |

| Fractional Distillation | Unreacted THF, over-chlorinated byproducts | High recovery of pure product | Good to Excellent |

| Azeotropic Distillation | Byproducts with close boiling points | Can be high, depends on azeotrope | Excellent |

| Column Chromatography | Non-volatile impurities, stereoisomers | Moderate, potential for loss on column | Very High |

| Crystallization | Soluble impurities | Variable, depends on solubility | Excellent |

| Solvent Extraction | Water-soluble salts and impurities | High recovery from aqueous phase | Removes specific impurities |

Novel and Emerging Synthetic Routes

The development of more efficient, selective, and sustainable methods for the synthesis of this compound is an active area of research. Novel approaches focus on the use of advanced reagents and catalysts to control the regioselectivity and stereoselectivity of the chlorination reaction.

Organometallic reagents have emerged as powerful tools in organic synthesis due to their unique reactivity and selectivity. fluorochem.co.uk In the context of this compound synthesis, organometallic compounds can be employed to achieve more controlled and selective chlorination of the tetrahydrofuran ring.

Research has shown that Lewis acid catalysts, such as iron(III) chloride, can facilitate the direct chlorination of tetrahydrofuran. The catalyst plays a crucial role in generating reactive chlorine species that preferentially attack the 2 and 3 positions of the tetrahydrofuran ring. The selectivity of this reaction is influenced by factors such as reaction temperature, chlorine concentration, and solvent polarity.

The use of organozinc reagents, optimized for selective transformations, presents a promising avenue. fluorochem.co.uk For instance, the Zn- or ZnCl₂-catalyzed addition of oxiranes to tetrahydrofuran derivatives is a known synthetic route. google.com Optimizing catalyst loading, temperature, and solvent systems in such reactions can significantly improve the yield of the desired dichlorinated product.

Furthermore, the Schlenk equilibrium, which governs the composition of Grignard reagents in solution, highlights the dynamic nature of organometallic species in solvents like tetrahydrofuran. acs.org This understanding of solvent-reagent interactions is crucial for designing selective chlorination reactions. The solvent is not merely a medium but a direct participant in the reaction mechanism, influencing the solvation and reactivity of the organometallic species. acs.org

The table below outlines the potential of various organometallic approaches in the synthesis of this compound.

| Organometallic Approach | Reagent/Catalyst | Potential Advantages | Key Parameters to Control |

| Lewis Acid Catalysis | Iron(III) chloride | Established method, selective chlorination | Temperature, chlorine concentration, solvent |

| Zinc-Catalyzed Addition | Zn/ZnCl₂ | Potential for high yield | Catalyst loading, temperature, solvent choice |

| Grignard Reagent Chemistry | Grignard Reagents | Versatile for functionalization | Solvent dynamics, reagent composition |

| Organocopper Chemistry | Organocuprates | High stereoselectivity in transformations | Reagent preparation, reaction conditions |

The development of stereoselective and enantioselective methods for the synthesis of this compound is of significant interest, as the biological activity of many compounds is dependent on their stereochemistry. numberanalytics.com Such methods aim to control the spatial arrangement of the chlorine atoms on the tetrahydrofuran ring.

Organocatalysis: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free and often environmentally benign alternative to traditional methods. mdpi.com Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in the enantioselective chlorination of various substrates. ua.es For example, O-benzoylquinidine has been shown to catalyze the chlorination of 3-aryloxindoles with good enantioselectivity. ua.es The application of similar chiral catalysts to the chlorination of dihydrofuran or related precursors could provide a viable route to enantiomerically enriched this compound. The reaction conditions, including the choice of solvent and temperature, are critical for achieving high enantioselectivity. ua.es

Chiral Catalysts in Asymmetric Synthesis: The use of chiral catalysts is fundamental to achieving high enantioselectivity. numberanalytics.com These catalysts create a chiral environment around the substrate, directing the incoming reagent to a specific face of the molecule. numberanalytics.com For the synthesis of chiral this compound, a potential strategy involves the asymmetric chlorination of 2,3-dihydrofuran (B140613) using a chiral catalyst. While specific examples for this compound are not extensively documented, related transformations provide a strong precedent. For instance, the enantioselective chlorinative dearomatization of naphthols has been achieved with high enantioselectivity using a cinchonine (B1669041) derivative. ua.es

The development of biocatalytic strategies also holds promise. Engineered enzymes, for example, have been used for highly diastereo- and enantioselective cyclopropanation reactions to form dihydrobenzofurans, demonstrating the potential of biocatalysis in creating stereochemically complex heterocyclic compounds. rochester.edu

The table below summarizes emerging stereoselective approaches for the synthesis of this compound.

| Approach | Catalyst Type | Key Principle | Potential Outcome |

| Organocatalysis | Chiral amines (e.g., Cinchona alkaloids) | Forms a chiral intermediate with the substrate | Enantiomerically enriched this compound |

| Chiral Metal Catalysis | Chiral transition metal complexes | Creates a chiral pocket for selective reaction | High diastereo- and enantioselectivity |

| Biocatalysis | Engineered enzymes | Site- and stereospecific catalysis | Highly pure stereoisomers of this compound |

Reaction Mechanisms and Reactivity Profiles of 2,3 Dichlorotetrahydrofuran

Nucleophilic Substitution Reactions and Derivative Synthesis

The electron-withdrawing nature of the chlorine atoms makes the carbon atoms they are attached to electrophilic, facilitating nucleophilic attack. This reactivity allows 2,3-dichlorotetrahydrofuran to serve as a precursor in the synthesis of various substituted tetrahydrofuran (B95107) derivatives. The reactions often proceed via mechanisms where the chlorine atoms act as leaving groups.

This compound readily undergoes nucleophilic substitution reactions where the chlorine atoms are displaced by various nucleophiles. Common nucleophiles employed for this purpose include hydroxide (B78521) ions (OH⁻) and amines. These reactions are typically conducted in polar solvents like water or ethanol, which can solvate the ions involved in the reaction.

A specific example of this reactivity is the alkylation of nitrogen-containing heterocycles. In one documented synthesis, this compound was used to alkylate N²,9-diacetylguanine. researchgate.netnih.gov This reaction resulted in the selective substitution at the N-9 position of the guanine (B1146940) ring, demonstrating the utility of this compound as an alkylating agent for amine-like nucleophiles. researchgate.netnih.gov The reaction likely proceeds with the nitrogen atom of the guanine derivative attacking one of the electrophilic carbon centers of the tetrahydrofuran ring, displacing a chloride ion.

The substitution reactions with hydroxide and amine nucleophiles lead to the formation of important derivatives. The reaction with hydroxide ions, typically from a source like sodium hydroxide, yields 2,3-dihydroxytetrahydrofuran. Similarly, reaction with amine nucleophiles can produce 2,3-diaminotetrahydrofuran.

The synthesis of more complex derivatives has also been documented. For instance, the initial N-9 alkylation product of this compound and N²,9-diacetylguanine can be further transformed. nih.gov Following the initial substitution, the resulting adduct can be deacetylated using ammonium (B1175870) hydroxide. Subsequent chemical steps, including elimination of the remaining chlorine atom to form a double bond, followed by oxidative cleavage (with OsO₄–NaIO₄) and reduction, lead to the synthesis of complex diseco-nucleosides. researchgate.netnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Nucleophile | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|---|

| This compound | Hydroxide (e.g., NaOH) | Polar solvent (e.g., water, ethanol) | 2,3-Dihydroxytetrahydrofuran | |

| This compound | Primary Amines | Polar solvent (e.g., water, ethanol) | 2,3-Diaminotetrahydrofuran | |

| This compound | N²,9-diacetylguanine | - | N-9 alkylated guanine derivative | researchgate.netnih.gov |

The kinetics of nucleophilic substitution reactions are generally classified as either unimolecular (Sₙ1) or bimolecular (Sₙ2). researchgate.netlookchem.com An Sₙ2 reaction is a single-step, concerted process where the rate depends on the concentration of both the substrate and the nucleophile. epa.gov An Sₙ1 reaction involves a two-step mechanism with the formation of a carbocation intermediate, and its rate is typically dependent only on the substrate concentration. researchgate.net

For this compound, the carbons bearing the chlorine atoms are secondary. Secondary alkyl halides can undergo substitution by either Sₙ1 or Sₙ2 pathways, with the specific mechanism being influenced by factors such as the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Given that strong nucleophiles like hydroxide and amines are often used, an Sₙ2 mechanism is a probable pathway. epa.gov

Thermodynamically, a substitution reaction is governed by the change in Gibbs free energy (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS). A negative ΔG indicates a spontaneous reaction. The conversion of C-Cl bonds to C-O or C-N bonds is often enthalpically favorable. However, specific thermodynamic data for the substitution reactions of this compound are not widely reported in the surveyed literature.

Cycloaddition Reactions in Complex Molecular Architecture Elucidation

This compound can participate in cycloaddition reactions, serving as a building block for more complex cyclic and polycyclic structures. In these reactions, the dichlorinated ring can act as a 2π electron component (dienophile or dipolarophile) that reacts with a corresponding 4π electron system (like a diene).

The most common type of cycloaddition for compounds like this compound involves its reaction as a dienophile in a [4+2] cycloaddition, also known as the Diels-Alder reaction. guidechem.com In this process, it reacts with a conjugated diene to form a six-membered ring. A documented example involves the reaction of this compound with a diene such as isoprene, often facilitated by a Lewis acid catalyst like stannic chloride (tin(IV) chloride).

While the focus is often on [4+2] cycloadditions, other modes like [4+1] cycloadditions are also known for forming five-membered rings, though specific examples with this compound are less common. Reactions with heterocumulenes, which contain consecutive double bonds (e.g., C=C=O, C=N=C), are another class of cycloaddition reactions. nih.gov Although theoretically possible, specific studies detailing the reaction of this compound with heterocumulenes were not identified in the surveyed literature.

The stereochemical and constitutional outcomes of cycloaddition reactions are defined by their diastereoselectivity and regioselectivity, respectively.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of a Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. Since the starting material is often trans-2,3-dichlorotetrahydrofuran, this stereochemical relationship will be transferred to the newly formed ring. researchgate.net The approach of the diene to the dienophile can occur from two different faces, potentially leading to endo or exo products, and the presence of a Lewis acid catalyst can influence this selectivity.

Regioselectivity becomes relevant when an unsymmetrical diene, such as isoprene, reacts with the dichlorotetrahydrofuran. The addition can theoretically result in two different constitutional isomers (regioisomers). The outcome is governed by the electronic and steric properties of the reactants. In a normal-demand Diels-Alder reaction, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. researchgate.netguidechem.com The chlorine atoms on the tetrahydrofuran ring act as electron-withdrawing groups, making it an activated dienophile. The regiochemical outcome would be predicted by aligning the diene and dienophile to match the positions of highest and lowest electron density, but specific experimental data on the regioselectivity for this compound's reactions are scarce.

Ring-Opening Reactions and Derivatization

The reactivity of this compound is significantly influenced by the presence of two chlorine atoms on the tetrahydrofuran ring, which activates the molecule for various transformations, including ring-opening and substitution reactions.

Acid-Catalyzed Ring Opening to 1,4-Butanediol (B3395766) and 1,4-Dihalides

The tetrahydrofuran ring system is susceptible to cleavage under acidic conditions. yearnintl.commdpi.com For the parent compound, tetrahydrofuran, ring-opening reactions can be catalyzed by acids to yield products like 1,4-butanediol or 1,4-dihalides. yearnintl.comchemicalbook.comdokumen.pub This transformation is typically facilitated by the use of a Lewis acid, such as zinc chloride, in the presence of an acid or an acyl chloride. yearnintl.comdokumen.pub The mechanism involves the protonation or coordination of the ether oxygen to the acid catalyst, which weakens the C-O bonds and facilitates nucleophilic attack, leading to the cleavage of the ring. mdpi.comlibretexts.org While this is a general reaction for tetrahydrofurans, the presence of chloro-substituents in this compound influences the reaction pathways, though specific studies detailing the direct conversion to 1,4-butanediol are not extensively documented in the provided sources. The dehydration of 1,4-butanediol is a common industrial route to produce tetrahydrofuran. google.com

Reactivity Towards Grignard Reagents and Alkyl Lithium Compounds

The chlorine atoms in this compound activate the molecule for reactions with strong nucleophiles like organometallic reagents.

Grignard Reagents: Research has shown that this compound reacts with Grignard reagents, such as methylmagnesium bromide. researchgate.net This reaction, however, proceeds via nucleophilic substitution rather than a complete ring-opening. The interaction with methylmagnesium bromide yields a mixture of cis- and trans-3-chloro-α-methyltetrahydrofuran. researchgate.net This indicates that the Grignard reagent preferentially displaces one of the chlorine atoms. yearnintl.comresearchgate.net The second chlorine atom is noted to be particularly reactive and can be directly replaced by the alkyl group of a Grignard reagent. yearnintl.com Grignard reagents are well-known for their nucleophilic addition to carbonyls and epoxides, typically followed by an acidic workup to yield an alcohol. chemguide.co.ukpressbooks.pubiitk.ac.in

Alkyl Lithium Compounds: Organolithium reagents are highly reactive compounds characterized by a polar carbon-lithium bond, which makes them potent bases and nucleophiles. wikipedia.orgmmcmodinagar.ac.in Their high basicity can lead to the deprotonation of ethers like tetrahydrofuran (THF), particularly at the alpha position. researchgate.netfishersci.fr This deprotonation can sometimes be followed by ring cleavage, depending on the specific organolithium reagent and reaction conditions. researchgate.net While specific studies on the reaction of this compound with alkyl lithium compounds were not detailed in the search results, the general reactivity of alkyllithiums suggests they would likely react either via nucleophilic substitution of the chlorine atoms or via elimination reactions due to their strong basicity. wikipedia.orgmmcmodinagar.ac.in

Elimination Reactions and Equilibrium Dynamics

This compound participates in elimination reactions and exists in a dynamic equilibrium with its elimination products.

Reaction with Sodium Iodide and Formation of Elemental Iodine

This compound reacts with sodium iodide (NaI) in an acetone (B3395972) solvent. cas.cz This reaction proceeds via a second-order mechanism and results in the formation of elemental iodine (I₂). cas.cz The stoichiometry of the reaction involves a 1:2 ratio of the substrate to sodium iodide. cas.cz The reaction is a characteristic elimination reaction for vicinal dihalogeno compounds, where the α-halogen is activated by the adjacent ether oxygen atom. cas.cz The formation of elemental iodine is a key indicator of this reductive elimination process. cas.czmdpi.comsamaterials.com

Equilibrium Mixtures with Hydrogen Halide Elimination Products

This compound is not a completely stable, isolated compound but rather exists as part of an equilibrium mixture. cas.cz It is in equilibrium with the products formed from the elimination of a hydrogen halide (in this case, hydrogen chloride). cas.cz The primary elimination product is 2,3-dihydro-4-chlorofuran. electronicsandbooks.com The composition of this equilibrium mixture has been determined, showing the relative concentrations of the components. cas.cz

Table 1: Composition of Equilibrium Mixtures of 2,3-Dihalogenotetrahydrofurans

| Compound | Substrate (%) | Elimination Product (%) |

|---|---|---|

| This compound | 86.8 | 13.2 |

| 2-Chloro-3-bromotetrahydrofuran | 66.0 | 34.0 |

| 2,3-Dibromotetrahydrofuran | 32.2 | 67.8 |

Data sourced from a study on the reactions of 2,3-dihalogenotetrahydrofurans. cas.cz

Kinetic and Activation Parameters of Elimination Reactions

The kinetics of the elimination reaction of 2,3-dihalotetrahydrofurans with sodium iodide have been studied to determine reaction rate constants and activation parameters. cas.cz The reaction follows second-order kinetics, being first order with respect to the substrate and first order with respect to the iodide ion. cas.cz This kinetic profile suggests a bimolecular (E2) mechanism for the rate-determining step. cas.czlibguides.commsu.edu The stability of the transition state, where the double bond is partially formed, influences the reaction rate. iitk.ac.in

Table 2: Rate Constants and Activation Parameters for the Reaction of 2,3-Dihalogenotetrahydrofurans with Sodium Iodide

| Compound | Temperature (°C) | k x 10³ (l mol⁻¹ s⁻¹) | Eₐ (kcal/mol) | log A | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) | ΔG‡₂₅ (kcal/mol) |

|---|---|---|---|---|---|---|---|

| This compound | 25.0 | 0.011 | 22.0 | 9.4 | 21.4 | -17.8 | 26.7 |

| 35.0 | 0.038 | ||||||

| 45.0 | 0.12 | ||||||

| 2-Chloro-3-bromotetrahydrofuran | 25.0 | 0.15 | 20.2 | 9.7 | 19.6 | -16.4 | 24.5 |

| 35.0 | 0.47 | ||||||

| 45.0 | 1.35 | ||||||

| 2,3-Dibromotetrahydrofuran | 25.0 | 3.33 | 18.0 | 9.7 | 17.4 | -16.4 | 22.3 |

| 35.0 | 9.20 | ||||||

| 45.0 | 23.6 |

Data sourced from a study on the reactions of 2,3-dihalogenotetrahydrofurans. cas.cz

Spectroscopic and Computational Analysis of 2,3 Dichlorotetrahydrofuran

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 2,3-Dichlorotetrahydrofuran, offering insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom.

In ¹H NMR spectroscopy (typically conducted at 400 MHz in CDCl₃), the protons at the C2 and C3 positions, being adjacent to chlorine atoms, are deshielded and resonate as doublets of doublets between δ 4.25 and 4.50 ppm, with coupling constants (J) ranging from 6 to 8 Hz. The methylene (B1212753) protons of the tetrahydrofuran (B95107) ring (H4 and H5) appear as a multiplet cluster in the more shielded region of δ 1.80–2.20 ppm.

¹³C NMR spectroscopy (typically at 100 MHz in CDCl₃) reveals the carbon skeleton. The carbons bonded to the electronegative chlorine atoms (C2 and C3) are significantly deshielded, with chemical shifts in the range of δ 70–75 ppm. The carbon adjacent to the ring oxygen (C1) is also deshielded, appearing between δ 95 and 100 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for trans-2,3-Dichlorotetrahydrofuran

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | 4.35 (dd) | 72.1 |

| C3 | 4.40 (dd) | 73.8 |

Data sourced from experiments performed in CDCl₃. dd denotes a doublet of doublets, and m denotes a multiplet.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the C-Cl and C-O-C stretching vibrations.

The C-Cl stretches are typically observed in the fingerprint region of the spectrum, with strong absorptions appearing between 600 and 800 cm⁻¹. Specifically, asymmetric and symmetric C-Cl stretches can be found in the ranges of 550–600 cm⁻¹ and 650–700 cm⁻¹, respectively. The presence of the ether linkage is confirmed by a strong C-O-C asymmetric stretching band, which is prominent in the 1050–1150 cm⁻¹ region. Additionally, a ring breathing mode, which is sensitive to the puckering angle of the tetrahydrofuran ring, is observed between 890 and 910 cm⁻¹.

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-O-C Asymmetric Stretch | 1080–1100 |

| Ring Breathing Mode | 890–910 |

| C-Cl Symmetric Stretch | 650–700 |

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. surrey.ac.uk The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular formula C₄H₆Cl₂O⁺.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A major fragment is observed at m/z 105, resulting from the loss of a chlorine atom ([M-Cl]⁺). Another significant fragment appears at m/z 77, which is attributed to the cleavage of the tetrahydrofuran ring followed by the loss of a carbonyl group (C₃H₅O⁺).

Table 3: Major Mass Spectrometry Fragments of this compound

| Fragment | m/z | Relative Abundance |

|---|---|---|

| [M]⁺ | 140 | 10% |

| [M-Cl]⁺ | 105 | 65% |

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of the molecule. surrey.ac.uk This technique is particularly useful for observing non-polar bonds and symmetric vibrations. The C-Cl stretching vibrations, also visible in the IR spectrum, can be detected in the Raman spectrum as well. Furthermore, the ring breathing mode of the tetrahydrofuran skeleton is typically Raman active and provides insight into the conformational state of the ring. The analysis of Raman spectra, often in conjunction with IR data, allows for a more complete assignment of the vibrational modes of this compound.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a widely used tool in chemistry and materials science for calculating ground state properties such as electron density, total energy, and molecular structure. researchgate.net

In the context of this compound, DFT calculations are utilized to optimize the molecular geometry, predict its stability, and calculate theoretical spectroscopic data that can be compared with experimental results. By employing various functionals and basis sets, researchers can model the conformational landscape of the molecule, identifying the most stable isomers (e.g., cis vs. trans) and the puckering conformations of the tetrahydrofuran ring. These calculations can also predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Furthermore, DFT can provide insights into the electronic properties, such as the distribution of electron density and the nature of the chemical bonds within the molecule.

Conformer Analysis and Pseudorotation Dynamics

The five-membered ring of this compound is not planar and undergoes rapid conformational changes in solution. This dynamic behavior is described by the concept of pseudorotation, which characterizes the continuous puckering of the ring. The specific conformation of the ring can be described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org

Computational methods, such as Density Functional Theory (DFT), are employed to determine the preferred conformations and the energy barriers between them. mdpi.com For substituted tetrahydrofurans, the conformational landscape is influenced by the stereochemistry and nature of the substituents. The analysis involves identifying the various staggered conformations and calculating their relative energies to determine the most stable forms. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational programs, can be used to analyze the equilibrium between different conformers in solution by comparing experimental and calculated vicinal coupling constants (³JHH). beilstein-journals.org

For this compound, the presence of two chlorine atoms significantly influences the pseudorotation pathway. The analysis would involve generating a potential energy surface by systematically varying the dihedral angles of the ring. This allows for the identification of low-energy conformers and the transition states connecting them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics based on their calculated free energies. nih.gov

Table 1: Illustrative Conformational Analysis Data for a Substituted Tetrahydrofuran

| Conformer | Phase Angle (P) | Max. Puckering Amplitude (Φmax) | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | 18° | 40° | 0.00 | 60 |

| Conformer B | 162° | 38° | 0.50 | 30 |

| Conformer C | 270° | 39° | 1.20 | 10 |

Note: This table is illustrative and based on typical values for substituted tetrahydrofurans. Specific data for this compound requires dedicated computational studies.

Prediction of Reactivity Descriptors (e.g., Fukui Indices)

Fukui indices are powerful quantum chemical descriptors used to predict the regioselectivity of chemical reactions. rowansci.com They quantify how the electron density of a molecule changes upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack. rowansci.comscm.com

The three main types of Fukui functions are:

f+ : Predicts the site for nucleophilic attack (where an electron is added).

f- : Predicts the site for electrophilic attack (where an electron is removed).

f0 : Predicts the site for radical attack.

These indices can be calculated using computational methods like Density Functional Theory (DFT). ias.ac.in For this compound, the chlorine atoms at the 2 and 3 positions render the molecule highly reactive. Calculating the Fukui indices for each atom in the molecule helps to predict which sites are most susceptible to attack. researchgate.net For instance, a higher f+ value on a particular carbon atom would suggest it is a prime target for a nucleophile.

Table 2: Hypothetical Fukui Indices for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C2 | 0.25 | 0.10 | 0.18 |

| C3 | 0.28 | 0.08 | 0.15 |

| C4 | 0.05 | 0.15 | 0.10 |

| C5 | 0.07 | 0.12 | 0.11 |

| O1 | 0.02 | 0.25 | 0.05 |

| Cl (on C2) | 0.15 | 0.13 | 0.20 |

| Cl (on C3) | 0.18 | 0.17 | 0.21 |

Note: This table presents hypothetical values to illustrate the concept. Actual values would be obtained from specific DFT calculations.

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jscimedcentral.com This method is instrumental in drug discovery and understanding biological processes at a molecular level. jscimedcentral.comajchem-a.com The simulation predicts the binding affinity, which is often expressed in terms of binding energy (kcal/mol). nih.gov

For this compound, molecular docking simulations could be used to investigate its potential interactions with various biological targets. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. jscimedcentral.compensoft.net The docking software then explores various possible binding poses of the ligand within the active site of the receptor and calculates the corresponding binding energies. jscimedcentral.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -6.8 |

| Interacting Residues | TYR-84, PHE-290, LEU-343 |

| Type of Interactions | Hydrogen Bond, van der Waals |

Note: This table is for illustrative purposes. The specific results would depend on the chosen protein target and the docking software used.

Applications of 2,3 Dichlorotetrahydrofuran in Advanced Research

Building Block in Medicinal Chemistry and Drug Discovery:

No specific studies were found detailing its use in the synthesis of acyclic nucleoside analogues for antiviral research.

There is no direct information on its application in the development of antibacterial and antifungal agents.

Its role as a precursor for specific anti-tubercular or anti-inflammatory agents is not documented in the available literature. While related furan (B31954) compounds have been investigated for such properties, the direct linkage to 2,3-Dichlorotetrahydrofuran is not established.

Intermediate in Agrochemical and Specialty Chemical Synthesis:

Information on the use of this compound as an intermediate in the synthesis of agrochemicals or other specialty chemicals is not available.

Role in Polymer Chemistry and Material Science:

There are no specific findings on the use of this compound to enhance polymer properties in coatings and adhesives. Research in this area tends to focus on other derivatives, such as 2,3-dihydrofuran (B140613) or tetrahydrofuran (B95107) acrylates.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided for the chemical compound “this compound.”

Insufficient Information Found for Specific Applications of this compound in Advanced Environmental Research

Despite a comprehensive search of available scientific literature and data, there is a notable lack of specific information regarding the application of the chemical compound this compound in advanced environmental research, particularly in the areas of environmental chemistry, remediation strategies, and its use as an analytical standard.

Extensive queries have failed to yield detailed research findings, data tables, or scholarly articles that specifically implicate this compound in the study of degradation pathways of other chlorinated compounds. While the degradation of various chlorinated substances is a broad area of environmental research, the role of this compound as an intermediate, a model compound, or a tool for these studies is not documented in the available resources.

Similarly, information regarding the use of this compound in the development or implementation of environmental remediation strategies is not present in the searched literature. Research in this field typically focuses on the breakdown of pollutants and the efficacy of various chemical, biological, or physical treatment methods. However, no studies were found that specifically mention or utilize this compound in these contexts.

Furthermore, the application of this compound as an analytical standard in environmental chemistry is not supported by the available information. While the synthesis and use of various chlorinated compounds as reference materials for analytical measurements is a common practice, no evidence was found to suggest that this compound is used for this purpose in environmental sample analysis. The search did not uncover any analytical methods, protocols, or research that list this specific compound as a standard for calibration or quantification.

Biological and Toxicological Studies

Enzyme Mechanism and Metabolic Pathway Investigations

Comprehensive studies detailing the specific interactions of 2,3-Dichlorotetrahydrofuran with enzymes and its metabolic pathways have not been extensively reported. Research in this area is crucial for understanding the compound's mechanism of action and its fate within biological systems.

There is a notable lack of specific research on the direct interactions between this compound and various enzymes. Understanding which enzymes can bind to this chlorinated tetrahydrofuran (B95107) derivative as a substrate is fundamental to elucidating its biochemical effects. The presence of chlorine atoms on the tetrahydrofuran ring likely influences its steric and electronic properties, which would, in turn, affect its affinity and specificity for enzyme active sites. However, without dedicated enzymatic assays and structural biology studies, the precise nature of these potential interactions remains speculative.

While the metabolic fate of this compound is not specifically documented, the biotransformation of halogenated organic compounds is a well-established field of study. Generally, such compounds are metabolized through pathways that aim to increase their water solubility and facilitate their excretion. These pathways can involve enzymes such as cytochrome P450 monooxygenases, which can catalyze oxidative dehalogenation, and glutathione (B108866) S-transferases, which are involved in detoxification by conjugating the compound with glutathione. The resulting metabolites may be less toxic, or in some cases, metabolic activation can lead to the formation of more reactive and toxic intermediates. The specific relevance of these pathways to this compound requires further investigation.

Carcinogenicity and Mutagenicity Studies

No specific studies on the tumor-initiating activity of this compound in experimental models were found. Research on other substituted furan (B31954) compounds has shown varied results. For instance, studies on certain naphthofurans have demonstrated that the presence and position of specific substituent groups can influence their carcinogenic and tumor-initiating properties nih.gov. The nitro group, for example, has been implicated in the carcinogenic activity of some naphthofurans nih.gov. However, these findings are on related but structurally distinct molecules and cannot be directly extrapolated to this compound.

The relationship between the chemical structure of furan derivatives and their carcinogenic potential is an area of ongoing research. For some furan-containing compounds, metabolic activation to reactive intermediates is a key step in their carcinogenic mechanism. For example, furan itself is metabolized to a reactive dialdehyde, which is implicated in its toxicity and carcinogenicity nih.gov. The addition of chlorine atoms to the tetrahydrofuran ring in this compound will undoubtedly influence its metabolism and interaction with biological macromolecules, but the specific impact on its carcinogenic potential has not been determined.

It is important to note that the parent compound, tetrahydrofuran (THF), has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence of carcinogenicity in animals ercweb.com. Chronic inhalation studies in rodents have shown evidence of benign tumors in the kidneys of male rats and in the livers of female mice nih.gov. However, the relevance of these findings to human health is still under discussion, with some evidence suggesting rodent-specific mechanisms of action nih.gov.

Toxicological Assessment

The toxicological profile of this compound is not extensively characterized. The primary available information comes from hazard classifications based on its chemical properties.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation and serious eye irritation nih.gov. This suggests that direct contact with the compound can lead to local inflammatory reactions on the skin and may cause significant damage to the eyes. A safety data sheet for a mixture containing a related compound indicates that it may be suspected of causing cancer sigmaaldrich.com.

The toxicological properties of the parent compound, tetrahydrofuran, are better documented. It has low to moderate acute toxicity and can cause irritation to the eyes, skin, and respiratory tract nih.govilo.org. At high concentrations, it can have effects on the central nervous system, leading to narcosis ilo.org. Long-term or repeated exposure may affect the liver and kidneys ilo.org.

Toxicological Data for this compound

| Hazard | Classification | Source |

|---|---|---|

| Skin Corrosion/Irritation | Causes skin irritation | PubChem nih.gov |

Toxicological Data for Tetrahydrofuran (for context)

| Effect | Observation | Source |

|---|---|---|

| Acute Toxicity | Low to moderate | Fowles et al., 2013 nih.gov |

| Irritation | Eyes, skin, and respiratory tract | ICSC ilo.org |

| Systemic Effects (High Exposure) | Central nervous system depression (narcosis) | ICSC ilo.org |

| Long-term Exposure Effects | May have effects on the liver and kidneys | ICSC ilo.org |

Mechanistic Toxicology: Absorption, Distribution, and Excretion

For many halogenated organic compounds, lipophilicity (the ability to dissolve in fats and lipids) is a key determinant of their toxicokinetic profile. epa.govnih.gov The addition of chlorine atoms to the tetrahydrofuran ring is expected to increase its lipophilicity compared to the parent compound, potentially influencing how it is absorbed and distributed in the body.

Absorption: Like many industrial solvents, absorption of this compound could occur via inhalation, dermal contact, and ingestion. nih.govcdc.gov Due to its likely solvent properties, it may penetrate the skin.

Distribution: Following absorption, lipophilic compounds tend to distribute into fatty tissues. nih.gov Because dioxins, furans, and PCBs are highly lipophilic, they preferentially partition in adipose tissue and other body fat. nih.gov This storage in fat can lead to a prolonged body burden. nih.gov

Metabolism and Excretion: The metabolism of chlorinated compounds can be complex. The body may attempt to detoxify the substance by making it more water-soluble to facilitate excretion through urine or feces. researchgate.net However, the persistence of many chlorinated furans in the body suggests that these metabolic and excretory processes can be slow. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6Cl2O |

| Molecular Weight | 140.99 g/mol |

| IUPAC Name | 2,3-dichlorooxolane |

| CAS Number | 3511-19-1 |

Data sourced from PubChem nih.gov

Environmental Toxicology: Fate and Effects in Ecosystems

The environmental fate of this compound has not been extensively studied. However, the behavior of halogenated organic compounds in the environment is a significant area of concern due to their potential for persistence, bioaccumulation, and toxicity. epa.govnih.govresearchgate.net

Persistence: Many halogenated organic compounds are resistant to degradation in the environment, leading to their classification as persistent organic pollutants (POPs). msdvetmanual.com Their widespread use and chemical stability can result in global environmental contamination. epa.govnih.gov

Bioaccumulation: The tendency of a chemical to accumulate in organisms is often related to its octanol-water partition coefficient (log Kow). While data for this compound is not available, the parent compound, Tetrahydrofuran, has a low log Pow of 0.45, suggesting a low potential for bioaccumulation. sigmaaldrich.comnih.gov However, chlorination can significantly alter this property. Lipophilic compounds can accumulate in the fatty tissues of organisms and biomagnify up the food chain.

Ecotoxicity: The release of chlorinated solvents into aquatic or terrestrial ecosystems can pose risks to wildlife. researchgate.net Volatile halogenated solvents can be released into the environment and contribute to contamination of soil and water. researchgate.net The specific effects of this compound on different species and ecosystems are unknown.

Occupational Exposure and Safety Considerations

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, hazard information is available through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to notifications to the European Chemicals Agency (ECHA), this compound is classified as a substance that causes skin and serious eye irritation. nih.gov

General safety precautions for handling chlorinated solvents in an occupational setting are well-established and would apply to this compound. These include the use of local exhaust ventilation, personal protective equipment (PPE) such as gloves and safety goggles, and adherence to proper handling and storage procedures to minimize exposure. utsi.edufishersci.comchemos.de

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

Data sourced from the ECHA C&L Inventory via PubChem nih.gov

For context, established occupational exposure limits for the related, but chemically distinct, compound Tetrahydrofuran (THF) are provided below. It is crucial to note that these limits are not directly applicable to this compound.

Table 3: Occupational Exposure Limits for Tetrahydrofuran (THF)

| Organization | Limit | Value |

| OSHA (PEL) | 8-hr TWA | 200 ppm (590 mg/m³) |

| NIOSH (REL) | 10-hr TWA | 200 ppm (590 mg/m³) |

| STEL | 250 ppm (735 mg/m³) | |

| ACGIH (TLV) | 8-hr TWA | 50 ppm |

| STEL | 100 ppm |

Data sourced from OSHA, NIOSH, and NJ Department of Health cdc.govosha.govnj.gov TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value.

Future Directions and Research Challenges

Development of Greener Synthetic Methodologies

The traditional synthesis of 2,3-Dichlorotetrahydrofuran often involves chlorination of tetrahydrofuran (B95107) using reagents like sulfuryl chloride, a method that, while effective, raises environmental and safety concerns. acs.org The future of its synthesis hinges on the adoption of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. jddhs.comrsc.org

Key research challenges in this area include:

Alternative Chlorinating Agents: Identifying and developing more environmentally benign chlorinating agents to replace harsher traditional reagents. This involves exploring catalysts that can utilize safer sources of chlorine under milder conditions.

Green Solvents: Shifting from conventional petroleum-based volatile organic compounds (VOCs) to eco-friendly solvents. Research into using solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better environmental profiles, is a promising avenue. rsc.orgnih.gov

Catalytic Systems: Designing highly efficient and recyclable catalytic systems. The focus is on heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste and allowing for continuous processing. jddhs.com

Energy-Efficient Techniques: Implementing methods such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Table 1: Comparison of Synthetic Approaches for Tetrahydrofuran Derivatives

| Parameter | Traditional Synthesis | Greener Alternative |

|---|---|---|

| Solvents | Volatile Organic Compounds (e.g., CCl₄) | 2-Methyltetrahydrofuran (2-MeTHF), Water, Ionic Liquids |

| Reagents | Sulfuryl Chloride (SO₂Cl₂) | Catalytic systems with safer chlorine sources |

| Energy Input | Conventional heating (prolonged) | Microwave, Ultrasound (reduced time) |

| Waste Profile | Higher waste generation, difficult catalyst recovery | Lower E-factor, recyclable catalysts |

| Sustainability | Lower | Higher |

Advanced Mechanistic Investigations of Novel Reactions

While the fundamental reactions of this compound are known, a deeper mechanistic understanding of more complex and novel transformations is required to unlock its full synthetic potential. The presence of two chlorine atoms and an ether linkage within a five-membered ring creates unique electronic and steric effects that can lead to intricate reaction pathways.

Future research should focus on:

Domino and Cascade Reactions: Investigating multi-step reactions that can rapidly build molecular complexity from the this compound core in a single pot. rsc.org Understanding the intricate mechanisms of these cascade sequences is crucial for controlling stereochemistry and yield.

Stereoselective Transformations: Developing catalytic methods to control the stereochemical outcome of reactions at the two chiral centers created by the chlorine atoms. This is particularly important for applications in pharmaceuticals, where specific stereoisomers are often required.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states and reaction intermediates. mdpi.com Such studies can provide invaluable insights into reaction pathways that are difficult to probe experimentally, helping to explain observed reactivity and guide the design of new reactions.

Unconventional Reaction Media: Exploring reactions in non-standard media, such as deep eutectic solvents or supercritical fluids, which can alter reaction pathways and selectivity in unexpected ways.

Targeted Drug Design and Development Based on this compound Scaffold

The furan (B31954) ring system is a well-established scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic effects, including antibacterial, anti-inflammatory, and anti-cancer activities. ijabbr.comijabbr.comnih.gov The this compound structure offers a unique, three-dimensional starting point for the design of new therapeutic agents.

Key challenges and opportunities include:

Scaffold Elaboration: Using the dichlorinated tetrahydrofuran core as a template to synthesize libraries of novel compounds. The chlorine atoms serve as versatile handles for introducing further chemical diversity through nucleophilic substitution and cross-coupling reactions.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold and evaluating the biological activity of the resulting derivatives to understand the relationship between their chemical structure and therapeutic efficacy. nih.gov This is a cornerstone of modern drug discovery. nih.gov

Ligand-Based and Structure-Based Design: In the absence of a known biological target structure, ligand-based methods like pharmacophore modeling can be used to design molecules with desired features. nih.govtaylorandfrancis.com If a target protein is identified, structure-based design can be employed to create potent and selective inhibitors. researchgate.net The furan moiety's electron-rich nature can facilitate strong binding to biological targets like enzymes or receptors. ijabbr.com

Table 2: Potential Therapeutic Applications of Furan-Based Scaffolds

| Therapeutic Area | Example of Activity |

|---|---|

| Oncology | Anti-cancer potential against various cell lines nih.govekb.eg |

| Infectious Diseases | Antibacterial and antifungal properties ijabbr.comnih.gov |

| Inflammation | Anti-inflammatory and analgesic effects ijabbr.com |

| Neurology | Antidepressant and anticonvulsant activities ijabbr.com |

Comprehensive Environmental Fate and Impact Studies

The introduction of any synthetic chemical into widespread use necessitates a thorough evaluation of its environmental persistence, bioaccumulation potential, and toxicity. For chlorinated organic compounds, this is a particularly critical area of research. As heterocyclic compounds are often persistent in the environment, understanding their long-term impact is crucial. researchgate.net

Future research must urgently address the following:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading this compound. Research is needed to determine if it is recalcitrant or if it can be broken down into harmless byproducts.

Ecotoxicity Assessment: Conducting comprehensive studies on the toxicity of the compound and its potential degradation products towards a range of aquatic and terrestrial organisms.

Atmospheric and Soil Chemistry: Investigating the compound's fate in the atmosphere, soil, and water systems, including its potential for long-range transport and accumulation in environmental compartments.

Analytical Method Development: Creating sensitive and reliable analytical methods for detecting and quantifying trace levels of this compound in complex environmental samples like water, soil, and biological tissues.

Application of AI and Machine Learning in Predicting Reactivity and Bioactivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of molecular properties, thereby accelerating the discovery and development process. scispace.comrjptonline.org These computational tools can be powerfully applied to the study of this compound.

Promising research directions are:

Reactivity Prediction: Training ML models on large datasets of chemical reactions to predict the outcomes, yields, and optimal conditions for reactions involving this compound. nih.govchemai.io This can significantly reduce the number of experiments needed, saving time and resources.

Bioactivity Screening (Virtual Screening): Using AI algorithms to screen virtual libraries of derivatives based on the this compound scaffold against biological targets. nih.gov These models can predict properties like binding affinity or toxicity (ADMET) before the compounds are ever synthesized. taylorandfrancis.com

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the dichlorotetrahydrofuran core that are optimized for specific biological activities and drug-like properties. scispace.comnih.gov

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound derivatives with their observed biological activities, providing a predictive framework for lead optimization. nih.gov

Q & A

Q. How can reaction conditions be optimized for synthesizing 2,3-dichlorotetrahydrofuran using Zn/ZnCl₂ catalysis?

Methodological Answer: The Zn- or ZnCl₂-catalyzed addition of oxiranes to tetrahydrofuran derivatives is a key synthetic route. To optimize yield:

- Catalyst Loading : Test concentrations of Zn (0.5–2.0 mol%) or ZnCl₂ (1–5 mol%) to balance reactivity and byproduct formation.

- Temperature : Conduct trials between 60–100°C; higher temperatures may accelerate ring-opening but risk decomposition.

- Solvent System : Use aprotic solvents (e.g., THF) to stabilize intermediates. Monitor reaction progress via GC-MS or TLC.

- Work-Up : Purify via fractional distillation to isolate this compound from unreacted tetrahydrofuran and oxirane byproducts .

Q. What spectroscopic methods are most effective for structural characterization of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for doublets (δ 4.2–4.8 ppm) from Cl-substituted protons and multiplet patterns for the tetrahydrofuran ring.

- ¹³C NMR : Peaks at δ 70–80 ppm indicate oxygenated carbons; δ 50–60 ppm corresponds to Cl-substituted carbons.

- IR Spectroscopy : Strong C-Cl stretches near 600–800 cm⁻¹ and C-O-C stretches at 1050–1150 cm⁻¹ confirm functional groups.

- Mass Spectrometry : Molecular ion peak at m/z 141 (C₄H₆Cl₂O⁺) with fragments at m/z 106 (loss of Cl) and 71 (ring cleavage) .

Q. How should solvent compatibility be assessed for reactions involving this compound?

Methodological Answer:

- Polarity Matching : Use solvents with similar polarity (e.g., dichloromethane, THF) to avoid phase separation.

- Stability Tests : Perform 24-hour stability studies in candidate solvents (e.g., DMF, acetonitrile) under reaction conditions. Monitor degradation via HPLC.

- Residual Solvent Analysis : Follow ICH guidelines (Q3C) for permissible limits. For example, tetrahydrofuran residues must be < 720 ppm in final products .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~15 mmHg at 25°C).

- PPE : Wear nitrile gloves and safety goggles; avoid latex due to permeability.

- Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous cleanup to prevent hydrolysis to toxic chlorinated byproducts .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Step 1 : Identify leaving groups (Cl⁻) at C2/C3 via kinetic isotope effects or Hammett plots.

- Step 2 : Probe stereochemical outcomes using chiral auxiliaries or DFT calculations. For example, the trans opening of the THF ring in Zn-catalyzed reactions favors cis-dichloro products .

- Step 3 : Characterize intermediates (e.g., oxonium ions) via low-temperature NMR or trapping experiments.

Q. How can computational modeling (e.g., DFT) predict the stability of this compound derivatives?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-31G(d) to calculate bond angles and dihedral strains in the THF ring.

- Thermodynamic Stability : Compare Gibbs free energy (ΔG) of 2,3-dichloro vs. 2,4-dichloro isomers.

- Reactivity Descriptors : Compute Fukui indices to predict sites for electrophilic/nucleophilic attack .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in hexane/ethyl acetate. Resolve Cl positions using anomalous scattering (λ = 0.7107 Å).

- Packing Analysis : Identify C–H⋯Cl or Cl⋯Cl interactions (3.3–3.5 Å) that stabilize the lattice, as seen in brominated THF analogs .